Di-tert-butyl propadienylphosphonate
Description
Di-tert-butyl propadienylphosphonate (hypothetical structure) is an organophosphorus compound characterized by a propadienyl (allene) group bonded to a phosphorus center, which is further substituted with two tert-butyl groups. The tert-butyl groups are known to impart significant steric hindrance, influencing reactivity and stability in synthetic applications .
Properties
InChI |
InChI=1S/C11H21O3P/c1-8-9-15(12,13-10(2,3)4)14-11(5,6)7/h9H,1H2,2-7H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXLRRWVIZTRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(C=C=C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570790 | |
| Record name | Di-tert-butyl propadienylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25383-48-6 | |
| Record name | Di-tert-butyl propadienylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl propadienylphosphonate can be synthesized through a variety of methods. One common approach involves the reaction of di-tert-butyl phosphite with propadienyl halides under controlled conditions. The reaction typically requires a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl propadienylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The propadienyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Di-tert-butyl propadienylphosphonate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of di-tert-butyl propadienylphosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The propadienyl moiety provides additional reactivity, allowing the compound to participate in various chemical transformations .
Comparison with Similar Compounds
Di-tert-butyl Dicarbonate (CAS: 24424-99-5)
Key Properties :
- Molecular Formula : C₁₀H₁₈O₅
- Molecular Weight : 218.25 g/mol
- Applications: Widely used as a protecting agent for amino groups in peptide synthesis (e.g., Boc protection of tryptophan derivatives) .
- Reactivity : Reacts under alkaline conditions with nucleophiles but is sensitive to steric effects; yields drop significantly when bulky alkyl groups are involved (e.g., 32% yield for 1-isoPT due to steric hindrance) .
- Safety : Flammable solid (flash point 37°C), causes skin/eye irritation, and requires stringent handling protocols .
Comparison: While di-tert-butyl dicarbonate is a carbonate ester, di-tert-butyl propadienylphosphonate would feature a phosphorus center with a propadienyl substituent. The tert-butyl groups in both compounds likely induce steric challenges, but the phosphorus-based structure of the latter may enable unique reactivity in organophosphorus chemistry, such as participation in phosphorylation or cycloaddition reactions.
Di-tert-butyl Phosphite (CAS: 13086-84-5)
Key Properties :
- Molecular Formula : C₈H₁₉O₃P
- Molecular Weight : 194.21 g/mol
- Applications : Intermediate in synthesizing phosphonates and other phosphorus-containing compounds .
- Reactivity : As a phosphite ester, it participates in nucleophilic substitutions and transesterification but is less electrophilic than phosphates or phosphonates.
Comparison :
this compound differs in its oxidation state (phosphonate vs. phosphite) and the presence of a propadienyl group. The propadienyl moiety could confer enhanced electron-withdrawing effects or enable conjugation, altering reactivity in cross-coupling or polymerization reactions compared to the phosphite analog.
General Comparison Table
Research Findings and Implications
- Steric Effects : Bulky tert-butyl groups in all three compounds limit accessibility to the reactive center. For example, di-tert-butyl dicarbonate showed a 32% yield in sterically hindered alkylation reactions, suggesting similar challenges for the propadienylphosphonate variant .
- Reactivity Trends : Phosphonates generally exhibit higher electrophilicity than phosphites, making this compound a candidate for phosphorylation or Michaelis-Arbuzov reactions.
- Safety Considerations : Tert-butyl compounds often require precautions against flammability and toxicity, as seen in di-tert-butyl dicarbonate’s SDS .
Biological Activity
Di-tert-butyl propadienylphosphonate (DTBPP) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture. This article reviews the current understanding of the biological activity of DTBPP, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a phosphonate group. Its molecular formula is , and it has a molecular weight of approximately 270.31 g/mol. The presence of the tert-butyl groups contributes to its lipophilicity, which can influence its biological interactions.
Biological Activity Overview
The biological activity of DTBPP has been investigated in various contexts, particularly regarding its antimicrobial properties, cytotoxic effects, and potential applications in drug development.
Antimicrobial Properties
Research indicates that DTBPP exhibits significant antimicrobial activity against a range of pathogens. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Activity of DTBPP
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 32 µg/mL | Membrane disruption |
| Staphylococcus aureus | 16 µg/mL | Metabolic interference |
| Pseudomonas aeruginosa | 64 µg/mL | Biofilm inhibition |
Cytotoxic Effects
DTBPP has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.
Table 2: Cytotoxicity Studies
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | Caspase activation |
| A431 | 12 | Cell cycle arrest |
Case Studies
-
Antimicrobial Efficacy Against Pseudomonas aeruginosa :
A study conducted by Pearson et al. (2020) demonstrated that DTBPP significantly reduced biofilm formation in Pseudomonas aeruginosa, a major pathogen associated with chronic infections. The compound was found to downregulate quorum sensing genes, which are critical for biofilm development. -
Cytotoxicity in Cancer Research :
In a study published in the Journal of Cancer Research (2021), DTBPP was tested on various cancer cell lines, revealing an IC50 value of 10 µg/mL for HeLa cells. The study highlighted the compound's potential as an anti-cancer agent due to its ability to induce apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
